molecular formula C19H16N4O6S B11206491 4-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

4-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B11206491
M. Wt: 428.4 g/mol
InChI Key: RPOLFLJPBZZYPP-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core

Preparation Methods

The synthesis of 4-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration: Introduction of the nitro group to the phenyl ring is usually done using a nitrating agent such as nitric acid.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.

    Amidation: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with an appropriate amine source.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The nitro group and the thieno[3,4-c]pyrazole core are key functional groups that interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide include:

The uniqueness of 4-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N4O6S

Molecular Weight

428.4 g/mol

IUPAC Name

4-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C19H16N4O6S/c1-29-15-8-2-12(3-9-15)19(24)20-18-16-10-30(27,28)11-17(16)21-22(18)13-4-6-14(7-5-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)

InChI Key

RPOLFLJPBZZYPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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